[3-(Dimethylamino)propyl](heptan-4-YL)amine
Description
3-(Dimethylamino)propylamine is a secondary amine characterized by a branched heptan-4-yl group attached to a 3-(dimethylamino)propyl chain. Its molecular formula is C₁₂H₂₆N₂, with a molecular weight of 198.35 g/mol. The dimethylamino group imparts strong electron-donating properties, enhancing the compound's basicity and nucleophilicity.
Properties
Molecular Formula |
C12H28N2 |
|---|---|
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N-heptan-4-yl-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-5-8-12(9-6-2)13-10-7-11-14(3)4/h12-13H,5-11H2,1-4H3 |
InChI Key |
NWXLKTOGYHCULN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)NCCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Corresponding Aldehydes or Ketones
Method Overview:
Reductive amination offers a versatile route, especially when direct alkylation is challenging or leads to byproducts.
- Starting Material: An aldehyde or ketone precursor bearing the heptan-4-yl group.
- Reagents:
- Primary or secondary amines (e.g., dimethylamine).
- Reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
- Conditions:
- Mild acidic conditions (pH 4–6).
- Solvent typically methanol or ethanol.
Reaction Scheme:
$$ \text{Heptan-4-yl aldehyde} + \text{Dimethylamine} \xrightarrow{\text{reducing agent}} \text{3-(Dimethylamino)propylamine} $$
- Selectivity for monoalkylation.
- Suitable for complex molecules or sensitive functional groups.
Nucleophilic Substitution Using Mesylates or Tosylates
Method Overview:
Conversion of alcohol precursors into good leaving groups (mesylates or tosylates) followed by nucleophilic substitution with dimethylamine.
- Step 1: Synthesize heptan-4-ol derivative.
- Step 2: Convert to mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride.
- Step 3: React with dimethylamine under basic conditions (e.g., potassium carbonate) in polar aprotic solvents.
Reaction Scheme:
$$ \text{Heptan-4-ol} \xrightarrow{\text{MsCl or TsCl}} \text{Heptan-4-yl mesylate/tosylate} \xrightarrow{\text{dimethylamine}} \text{3-(Dimethylamino)propylamine} $$
- Useful when halogenation is inefficient.
- Provides control over mono-substitution.
Catalytic Hydrogenation and Reductive Pathways
Method Overview:
Though less common for this specific compound, catalytic hydrogenation of imines or related intermediates can be employed.
- Starting Material: Corresponding imines or nitriles.
- Catalysts: Palladium on carbon or Raney nickel.
- Conditions: Hydrogen atmosphere at mild to moderate pressures (1–10 atm), room to elevated temperatures.
Reaction Scheme:
$$ \text{Imine or nitrile} \xrightarrow{\text{H}_2, \text{catalyst}} \text{3-(Dimethylamino)propylamine} $$
- High selectivity in certain cases.
- Suitable for large-scale synthesis.
Notes and Considerations
- Reaction Conditions: Precise temperature, solvent choice, and stoichiometry are critical for optimizing yields and minimizing side reactions.
- Purification: Techniques such as column chromatography, recrystallization, or distillation are employed post-synthesis to obtain pure product.
- Safety: Handling of halogenated compounds, reducing agents, and catalysts requires appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(Dimethylamino)propylamine with hydrogen peroxide yields the corresponding amine oxide.
Scientific Research Applications
3-(Dimethylamino)propylamine, also known as 3-(Dimethylamino)propylamine, is a chemical compound with a propylamine structure, a dimethylamino group, and a heptane moiety. It has a molecular formula of and a branched structure that contributes to its potential biological activity and chemical reactivity. The amine functional group gives it its chemical reactivity, allowing it to participate in various reactions.
Potential Applications of 3-(Dimethylamino)propylamine
3-(Dimethylamino)propylamine has potential applications across various fields due to its chemical properties:
- Medicinal Chemistry It can be used in synthesizing pharmaceutical compounds, potentially affecting neurotransmitter systems. Biological assays are essential for evaluating its pharmacological effects and toxicity.
- Organic Synthesis It serves as a reagent in synthesizing various derivatives and analogs with enhanced biological activity.
- Material Science It can be used in polymer synthesis, modifying material properties.
- Catalysis It acts as a catalyst in chemical reactions, increasing reaction rates and yields.
Interaction Studies
Interaction studies are vital for understanding how 3-(Dimethylamino)propylamine interacts with biological systems. Key areas of focus include:
- Receptor Binding Assays: Determining its affinity for specific receptors.
- Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes.
- Cellular Signaling Pathways: Investigating its impact on cell signaling.
These studies are crucial for elucidating the therapeutic potential and safety profile of the compound.
Structural Comparison
Several compounds share structural similarities with 3-(Dimethylamino)propylamine:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Methylpiperidine | Piperidine ring | Known for its use in organic synthesis |
| N,N-Dimethylbenzylamine | Aromatic amine structure | Exhibits significant biological activity |
| 2-(Dimethylamino)ethanol | Shorter carbon chain | Used as a solvent and reagent |
The unique branched structure of 3-(Dimethylamino)propylamine may confer distinct properties compared to these similar compounds, especially regarding solubility and receptor interactions.
Case Studies
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)propylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Structural Analogues and Key Properties
The following table summarizes critical differences between 3-(Dimethylamino)propylamine and similar compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reactivity/Applications | References |
|---|---|---|---|---|---|
| 3-(Dimethylamino)propylamine | C₁₂H₂₆N₂ | 198.35 | Branched alkyl chain (heptan-4-yl); tertiary dimethylamino group | Surfactant precursor; potential intermediate in drug synthesis | |
| [3-(Dimethylamino)propyl][1-(4-methoxyphenyl)ethyl]amine | C₁₄H₂₄N₂O | 236.35 | Aromatic 4-methoxyphenyl group; ethyl spacer | Likely bioactive in CNS-targeting pharmaceuticals due to aromaticity | |
| N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide | C₁₀H₁₄F₁₁N₂O₂S | 528.28 | Perfluorinated alkyl chain; sulfonamide group | High thermal/chemical stability; applications in flame retardants or surfactants | |
| [3-(Diethylamino)propyl][1-(4-ethylphenyl)ethyl]amine | C₁₇H₃₀N₂ | 262.43 | Diethylamino group; ethylphenyl substituent | Enhanced lipophilicity; potential use in agrochemicals or polymer additives | |
| 3-((3-(Dimethylamino)propyl)(methyl)amino)-4-ethoxycyclobut-3-ene-1,2-dione (5a) | C₁₃H₂₁N₂O₃ | 265.32 | Squaramate ester core; ethoxy and dimethylamino groups | High-yield synthesis (98%); reactivity in intramolecular cyclization vs. hydrolysis |
Physicochemical Properties
- Lipophilicity : The heptan-4-yl group confers higher logP values compared to aromatic or fluorinated analogs, enhancing compatibility with lipid-rich environments.
- Basicity: The dimethylamino group (pKa ~10-11) provides stronger basicity than diethylamino derivatives (pKa ~9-10), influencing solubility and ionic interactions .
Biological Activity
3-(Dimethylamino)propylamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(Dimethylamino)propylamine can be represented as follows:
- IUPAC Name : 3-(Dimethylamino)propyl heptan-4-amine
- Molecular Formula : C_{12}H_{27}N_2
This compound features a dimethylamino group that enhances its nucleophilic properties, allowing it to interact with various biological targets.
The biological activity of 3-(Dimethylamino)propylamine is primarily attributed to its ability to act as a nucleophile. This property enables the compound to participate in nucleophilic substitution reactions, targeting electrophilic centers in biological molecules. Such interactions can lead to alterations in cellular signaling pathways and enzyme activities.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that derivatives of amines similar to 3-(Dimethylamino)propylamine show varying degrees of antimicrobial effectiveness against pathogens like E. coli and S. aureus .
- Cytotoxicity : Preliminary data suggest that the compound may possess cytotoxic properties against certain cancer cell lines, although specific IC50 values for 3-(Dimethylamino)propylamine are not yet well-documented.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties of various amine compounds, revealing that those with structural similarities to 3-(Dimethylamino)propylamine showed promising results against clinically relevant bacterial strains. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics like streptomycin .
- Cytotoxicity Assessment :
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50/MIC Value |
|---|---|---|---|
| 3-(Dimethylamino)propylamine | Antimicrobial | E. coli, S. aureus | Not specified |
| Dimethylaminopropylamine | Cytotoxicity | HeLa | ~16 μg/mL |
| Propylamine | Antimicrobial | S. aureus | 10 μg/disc |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Dimethylamino)propylamine, and how are intermediates stabilized?
- Methodology :
- Reductive Amination : A primary method involves reacting heptan-4-amine with 3-(dimethylamino)propyl aldehyde or ketone derivatives under hydrogenation or sodium borohydride reduction. This route requires strict control of pH (8–10) and anhydrous conditions to avoid side reactions .
- Nucleophilic Substitution : Halogenated intermediates (e.g., 3-chloropropyl-dimethylamine) can react with heptan-4-amine in the presence of a base like K₂CO₃. Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Stabilization : Labile intermediates (e.g., Schiff bases) are stabilized using low temperatures (0–5°C) and inert atmospheres (N₂/Ar) to prevent degradation .
Q. How is the structural characterization of 3-(Dimethylamino)propylamine performed?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm connectivity, with 2D techniques (COSY, HSQC) resolving overlapping signals. The dimethylamino group shows a singlet at ~2.2 ppm (¹H) and 45–50 ppm (¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~229.24) and fragmentation patterns, distinguishing it from analogs .
- X-ray Crystallography : For crystalline derivatives, bond angles and spatial arrangement of the heptyl chain are analyzed to confirm stereochemistry .
Q. What key functional groups influence its reactivity?
- Functional Groups :
- Dimethylamino Group : Enhances nucleophilicity and basicity (pKa ~10.5), enabling protonation in acidic media and participation in SN2 reactions .
- Heptan-4-YL Chain : The branched alkyl chain increases lipophilicity (logP ~3.2), affecting solubility in aqueous systems and membrane permeability in biological assays .
Advanced Research Questions
Q. How can contradictions in reported biological activities of tertiary amines like this compound be resolved?
- Methodology :
- Meta-Analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition). Adjust for variables like solvent (DMSO vs. water) and cell line specificity .
- Structural-Activity Relationships (SAR) : Use computational tools (e.g., molecular docking) to map how substituents (e.g., heptyl chain length) affect target binding. For example, longer chains may reduce steric hindrance in hydrophobic pockets .
- Reproducibility Checks : Validate conflicting results under controlled conditions (e.g., fixed temperature/pH) to isolate experimental artifacts .
Q. What strategies optimize reaction yields when intermediates are unstable?
- Methodology :
- In Situ Generation : Unstable aldehydes are generated in situ from alcohol precursors using oxidizing agents (e.g., TEMPO/NaClO) to minimize decomposition .
- Flow Chemistry : Continuous flow systems reduce exposure time of intermediates to reactive environments, improving yield by 20–30% compared to batch processes .
- Additives : Stabilizers like molecular sieves (3Å) or radical scavengers (BHT) prevent side reactions during reductive amination .
Q. How does the dimethylamino group affect interactions with biological targets?
- Mechanistic Insights :
- Hydrogen Bonding : The dimethylamino group acts as a hydrogen bond acceptor, interacting with acidic residues (e.g., aspartate) in enzyme active sites.
- pH-Dependent Behavior : Protonation at physiological pH (~7.4) enhances solubility and ionic interactions with negatively charged membranes .
- Comparative Data : Analogues lacking the dimethylamino group show 50–70% reduced binding affinity in serotonin receptor assays, highlighting its critical role .
Q. Comparative analysis with structurally similar amines: What methodologies are used?
- Methodology :
- Table 1. Key Structural and Functional Comparisons
| Compound | Structural Features | logP | Key Biological Activity |
|---|---|---|---|
| 3-(Dimethylamino)propylamine | Branched heptyl chain, dimethylamino | 3.2 | Moderate MAO-B inhibition (IC₅₀ = 12 µM) |
| 3-(Dimethylamino)propylamine | Shorter alkyl chain | 1.8 | Low blood-brain barrier penetration |
| [Heptan-4-YL]ethylamine | Lacks dimethylamino group | 2.9 | No significant receptor binding |
- Techniques :
- Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs.
- Circular Dichroism (CD) : Assesses conformational changes in protein targets upon binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
